molecular formula C21H24N4O2S B4885007 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide

2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide

Cat. No. B4885007
M. Wt: 396.5 g/mol
InChI Key: QNAVWBACKGXVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide is a chemical compound with the molecular formula C23H25N3O2S. It is commonly known as E-3810 and is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 is a protein that plays a crucial role in the growth and development of blood vessels, and its inhibition can be used to treat various types of cancers and other diseases.

Mechanism of Action

E-3810 exerts its anti-cancer effects by inhibiting the activity of 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide, which is a receptor protein that plays a crucial role in the growth and development of blood vessels. By blocking the this compound signaling pathway, E-3810 can prevent the formation of new blood vessels that are necessary for the growth and spread of cancer cells. This, in turn, can lead to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
E-3810 has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of angiogenesis, the induction of apoptosis, and the suppression of tumor growth and metastasis. Additionally, E-3810 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of E-3810 is its potent inhibitory activity against 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide, which makes it a promising candidate for the treatment of various types of cancers. Additionally, E-3810 has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for use in clinical trials. However, one of the main limitations of E-3810 is its high cost, which may limit its availability for use in research and clinical settings.

Future Directions

There are several future directions for the research and development of E-3810. These include the optimization of its synthesis method to reduce its cost and increase its yield, the evaluation of its effectiveness in combination with other cancer treatments, and the exploration of its potential use in the treatment of other diseases, such as age-related macular degeneration and diabetic retinopathy.
In conclusion, E-3810 is a potent inhibitor of 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide that has shown promising anti-cancer effects in preclinical studies. Its inhibition of the this compound signaling pathway can prevent the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Although E-3810 has several advantages as a potential cancer treatment, its high cost remains a limitation. Nonetheless, further research and development of E-3810 may lead to its successful use in the treatment of various types of cancers and other diseases.

Scientific Research Applications

E-3810 has been extensively studied for its potential use in the treatment of various types of cancers, including breast cancer, lung cancer, and renal cell carcinoma. Several preclinical studies have shown that E-3810 can inhibit the growth and proliferation of cancer cells by blocking the 2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide signaling pathway. Additionally, E-3810 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-ethyl-5-[6-(N-ethyl-3-methylanilino)pyridazin-3-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-4-16-9-10-17(14-20(16)28(22,26)27)19-11-12-21(24-23-19)25(5-2)18-8-6-7-15(3)13-18/h6-14H,4-5H2,1-3H3,(H2,22,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAVWBACKGXVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N(CC)C3=CC=CC(=C3)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide
Reactant of Route 2
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide
Reactant of Route 3
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide
Reactant of Route 5
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide
Reactant of Route 6
2-ethyl-5-{6-[ethyl(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.